molecular formula C8H3BrF4O B2641941 4-Bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde CAS No. 2090805-34-6

4-Bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde

Cat. No.: B2641941
CAS No.: 2090805-34-6
M. Wt: 271.009
InChI Key: LSAGTHOKBIROJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H3BrF4O It is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde typically involves the bromination and fluorination of benzaldehyde derivatives. One common method includes the reaction of 4-bromo-2-fluorobenzaldehyde with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted benzaldehydes, benzoic acids, and benzyl alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It can act as an electrophile in various biochemical pathways, interacting with nucleophilic sites on enzymes and other proteins .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-6-(trifluoromethyl)benzaldehyde
  • 4-(Trifluoromethyl)benzaldehyde
  • 4-Bromo-2,6-difluorobenzotrifluoride

Uniqueness

4-Bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde is unique due to the combination of bromine, fluorine, and trifluoromethyl groups on the benzaldehyde core. This unique structure imparts distinct chemical reactivity and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF4O/c9-4-1-6(8(11,12)13)5(3-14)7(10)2-4/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSAGTHOKBIROJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)C=O)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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